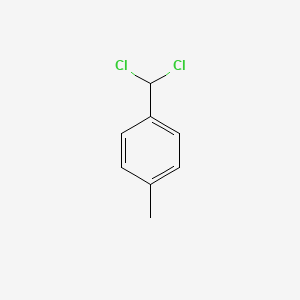

1-(Dichloromethyl)-4-methylbenzene

Descripción

Significance and Context within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are a broad class of chemicals that play a significant role in organic chemistry. The introduction of halogen atoms to an aromatic ring can significantly alter its chemical and physical properties, influencing its reactivity and potential applications. Within this context, 1-(Dichloromethyl)-4-methylbenzene is of interest due to the presence of the dichloromethyl group, which is a geminal dihalide. This structural feature is key to its synthetic utility.

The primary significance of this compound in research lies in its function as a masked aldehyde. The dichloromethyl group can be readily hydrolyzed under specific conditions to yield an aldehyde functional group. This two-step approach to introducing an aldehyde group onto an aromatic ring is a valuable synthetic strategy. It allows for the protection of the aldehyde functionality in its dichloromethyl form during other synthetic transformations, which might otherwise be incompatible with a free aldehyde.

Furthermore, the study of this compound and related compounds contributes to the broader understanding of reaction mechanisms involving halogenated organics. These include nucleophilic substitution reactions at the benzylic position and the influence of the aromatic ring's substituents on the reactivity of the dichloromethyl group. Its use in Friedel-Crafts type reactions and other electrophilic aromatic substitutions further illustrates its role in the synthesis of more complex aromatic structures. libretexts.orgchemguide.co.uklibretexts.org

Nomenclature and Structural Context

The systematic naming and understanding of the structural features of this compound are crucial for its unambiguous identification in scientific literature. Its structure consists of a central benzene (B151609) ring substituted with a dichloromethyl group (-CHCl₂) and a methyl group (-CH₃) at positions 1 and 4, respectively.

In scientific and commercial databases, this compound is known by several other names. These synonyms are often based on older nomenclature systems or are trivial names that have persisted in use. The consistent use of its IUPAC name or CAS number is important to avoid ambiguity. orgsyn.orgnih.gov

| Synonym | Source |

| alpha,alpha-Dichloro-p-xylene | PubChem orgsyn.orgnih.gov |

| p-Methylbenzal chloride | PubChem nih.gov |

| 4-(Dichloromethyl)toluene | PubChem nih.gov |

| Benzene, 1-(dichloromethyl)-4-methyl- | PubChem orgsyn.orgnih.gov |

| a,a-Dichloro-para-xylene | PubChem nih.gov |

| p-Xylidendichlorid | PubChem nih.gov |

| 4-Methyl-1-(dichloromethyl)benzene | PubChem nih.gov |

| Dichloro(4-methylphenyl)methane | Alfa Chemistry alfa-chemistry.com |

| a,a-Dichloro-4-methyltoluene | Alfa Chemistry alfa-chemistry.com |

Understanding the isomers and structural analogs of this compound provides insight into the structure-activity relationships within this class of compounds. Isomers of this compound have the same molecular formula, C₈H₈Cl₂, but differ in the arrangement of the substituents on the benzene ring. orgsyn.orgalfa-chemistry.com

Positional isomers include:

1-(Dichloromethyl)-2-methylbenzene

1-(Dichloromethyl)-3-methylbenzene

These isomers exhibit different chemical and physical properties due to the varying steric and electronic effects of the methyl group's position relative to the dichloromethyl group.

Structural analogs, which share similar structural features, are also of interest in research. These can include compounds where the methyl group is replaced by another functional group, or the number of chlorine atoms is varied.

| Analogous Compound | Key Structural Difference |

| (Dichloromethyl)benzene | Lacks the methyl group on the benzene ring. libretexts.org |

| 1-(Chloromethyl)-4-methylbenzene | Contains a chloromethyl (-CH₂Cl) group instead of a dichloromethyl group. nist.govchemeo.com |

| 1-Chloro-4-(dichloromethyl)benzene | The methyl group is replaced by a chlorine atom. |

| 1-(Trichloromethyl)-4-methylbenzene | Contains a trichloromethyl (-CCl₃) group. |

| 1-(Dichloromethyl)-4-ethylbenzene | The methyl group is replaced by an ethyl group. |

The study of these isomers and analogs allows researchers to fine-tune the properties of molecules for specific applications and to explore the scope and limitations of synthetic methodologies.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(dichloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDYIHSZBVIIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334222 | |

| Record name | 1-(Dichloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23063-36-7 | |

| Record name | 1-(Dichloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Dichloromethyl 4 Methylbenzene

Catalytic Deoxydichlorination Approaches

Catalytic deoxydichlorination of the corresponding aldehyde, 4-methylbenzaldehyde (B123495), presents a powerful and increasingly utilized strategy for the synthesis of 1-(dichloromethyl)-4-methylbenzene. This transformation involves the conversion of a carbonyl group to a geminal dichloride functionality. Lewis base catalysis is central to these methodologies, with different catalytic systems operating through distinct mechanistic pathways.

Triphenylphosphine (B44618) Oxide Catalysis with Phthaloyl Dichloride

The combination of triphenylphosphine oxide (Ph₃PO) as a catalyst and phthaloyl dichloride as a consumable reagent provides an effective system for the deoxydichlorination of aldehydes, including 4-methylbenzaldehyde, to yield 1,1-dichlorides. chimicatechnoacta.ruresearchgate.netresearchgate.net This method operates under mild conditions and has been shown to be highly efficient. researchgate.net

The reaction typically involves treating the aldehyde with a catalytic amount of triphenylphosphine oxide and a stoichiometric amount of phthaloyl dichloride. The use of as little as 1 mol% of the catalyst has been reported to be effective, highlighting the high efficiency of this catalytic system. researchgate.net

Table 1: Reaction Conditions for Triphenylphosphine Oxide Catalyzed Deoxydichlorination of Benzaldehyde (B42025)

| Entry | Catalyst Loading (mol%) | Reagent | Solvent | Conversion (%) |

| 1 | 0 | Phthaloyl Dichloride | DCM | 0 |

| 2 | 10 (stoichiometric Ph₃PO) | Phthaloyl Dichloride (2 equiv) | DCM | Low |

| 3 | 1 | Phthaloyl Dichloride (1 equiv) | Toluene (B28343) | 95 |

This data is generalized from studies on benzaldehyde as a model substrate and is indicative of the conditions applicable to 4-methylbenzaldehyde. researchgate.net

Diphenyl Sulfoxide (B87167) Catalysis with Oxalyl Chloride

An alternative catalytic system for the deoxydichlorination of aldehydes involves the use of diphenyl sulfoxide (Ph₂SO) as a catalyst with oxalyl chloride as the chlorine source. researchgate.net This method has been successfully applied to a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, to produce the corresponding geminal dichlorides. researchgate.net

For the synthesis of this compound, 4-methylbenzaldehyde is treated with a catalytic amount of diphenyl sulfoxide (typically 10 mol%) and a slight excess of oxalyl chloride in a suitable solvent like toluene at elevated temperatures. researchgate.net

Table 2: Deoxydichlorination of 4-methylbenzaldehyde using Diphenyl Sulfoxide/Oxalyl Chloride

| Substrate | Catalyst | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 4-methylbenzaldehyde | Diphenyl Sulfoxide (10 mol%) | Oxalyl Chloride (1.5 equiv) | Toluene | 100 | 92 (conversion) |

Data sourced from a study on the deoxydichlorination of various aldehydes. researchgate.net

Mechanistic Pathways of Lewis Base Catalysis (P(V) and Sulfurous(IV) Manifolds)

The catalytic deoxydichlorination reactions proceed through distinct mechanistic cycles depending on the catalyst employed.

The triphenylphosphine oxide-catalyzed reaction is proposed to operate via a P(V) catalysis manifold . chimicatechnoacta.ruresearchgate.netresearchgate.net The catalytic cycle is initiated by the reaction of triphenylphosphine oxide (a P(V) species) with phthaloyl dichloride to form a highly reactive dichlorotriphenylphosphorane (B105816) intermediate. This intermediate then reacts with the aldehyde, transferring its chlorine atoms and regenerating the triphenylphosphine oxide catalyst to complete the cycle. researchgate.net

In contrast, the diphenyl sulfoxide-catalyzed reaction is believed to proceed through a sulfurous(IV)-catalysis manifold . researchgate.net In this pathway, diphenyl sulfoxide reacts with oxalyl chloride to generate a chlorodiphenylsulfonium chloride intermediate. This electrophilic sulfur species then reacts with the aldehyde, leading to the formation of the geminal dichloride and regeneration of the diphenyl sulfoxide catalyst. researchgate.net

Substrate Scope and Scalability Considerations for Industrial and Laboratory Synthesis

Both catalytic deoxydichlorination methods exhibit a broad substrate scope, making them valuable for both laboratory and industrial applications.

The triphenylphosphine oxide/phthaloyl dichloride system has been shown to be effective for a variety of unsaturated aldehydes, including aromatic aldehydes bearing both electron-donating and electron-withdrawing groups, as well as saturated aliphatic aldehydes. chimicatechnoacta.ruresearchgate.netresearchgate.net The potential for large-scale synthesis has been demonstrated through a successful gram-scale reaction, suggesting its industrial applicability. chimicatechnoacta.ruresearchgate.net

The diphenyl sulfoxide/oxalyl chloride system also demonstrates good applicability to different aromatic aldehydes. researchgate.net The operational simplicity, coupled with the use of a low catalyst loading, makes it an attractive method for various synthetic applications. researchgate.net

Benzylic Chlorination Strategies

Direct chlorination of the methyl group of p-xylene (B151628) presents an alternative route to this compound. Modern advancements in this area focus on the use of visible light to mediate this transformation, offering a potentially more sustainable approach.

Visible Light-Mediated Alpha-H Chlorination of Alkylaromatic Hydrocarbons

Visible light-mediated chlorination has emerged as a powerful tool for the selective functionalization of C-H bonds. organic-chemistry.org This approach can be applied to the benzylic chlorination of alkylaromatic hydrocarbons. While specific documented examples for the direct synthesis of this compound from p-xylene using this method are not detailed in the provided sources, the general principles suggest its feasibility. The reaction would likely involve the irradiation of a mixture of p-xylene and a suitable chlorinating agent in the presence of a photoredox catalyst. This method avoids the use of harsh reagents and high temperatures often associated with traditional free-radical chlorination.

Application of Organic Halogen Sources (e.g., N-Chlorosuccinimide, Trichloroisocyanuric Acid, Dichloramine-T)

The synthesis of this compound, a significant chemical intermediate, can be effectively achieved through the benzylic chlorination of p-xylene using various organic halogen sources. These reagents offer a more controlled and selective alternative to harsher chlorinating agents like chlorine gas. mdpi.com

N-Chlorosuccinimide (NCS) is a widely used reagent for benzylic chlorination. ucla.edu The reaction typically proceeds via a free-radical mechanism, often initiated by radical initiators or light. ucla.eduacs.org For instance, the chlorination of p-xylene with NCS can be carried out in a solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) at elevated temperatures (e.g., 80°C) over several hours. sciencemadness.org Visible light-catalyzed methods using a photocatalyst in conjunction with NCS have also been developed, offering milder reaction conditions. acs.org These reactions can produce 1-(chloromethyl)-4-methylbenzene, and with further reaction, this compound. The yield of the monochlorinated product from p-xylene using NCS has been reported to be around 63%. sciencemadness.org

Trichloroisocyanuric acid (TCCA) serves as another efficient and safe source of chlorine for benzylic chlorinations. researchgate.netenamine.net It is a stable solid that is more reactive than many other N-chloro compounds. enamine.net The chlorination of p-xylene using TCCA can be initiated by radical initiators like dibenzoyl peroxide (DBPO) in a solvent such as carbon tetrachloride at reflux temperature, although yields for the monochlorinated product have been noted to be around 44%. sciencemadness.org TCCA is advantageous due to its high solubility in various organic solvents and the easy removal of its byproduct, cyanuric acid, by filtration. enamine.net

The use of these organic halogen sources provides a more controlled approach to benzylic chlorination compared to methods involving elemental chlorine, which can be hazardous and lead to over-halogenation and the formation of isomers. mdpi.com

Microwave-Assisted Chlorination Techniques and Yield Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of benzylic chlorination, microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

A study by Bucos et al. investigated the microwave-assisted chlorination of alkyl aromatic hydrocarbons, including p-xylene, using N-chlorosuccinimide (NCS). mdpi.com This method involved the use of ionic species as additives. While this approach aimed to produce 1-(chloromethyl)-4-methylbenzene, the yields were variable, ranging from 3% to 50%. mdpi.com The study highlighted the challenge of obtaining the desired product exclusively. mdpi.com

Further research into microwave-assisted P-C coupling reactions, which can involve chloroarenes, has demonstrated the potential of microwave heating to drive reactions to completion more efficiently than thermal methods. mdpi.comnih.gov For example, a comparative study showed that a microwave-assisted reaction achieved full conversion in 1.5 hours, whereas the same reaction under conventional heating required 3 hours. mdpi.com These findings suggest that optimizing microwave parameters such as temperature, reaction time, and the choice of solvent and base could lead to improved yields and selectivity in the synthesis of this compound.

Table 1: Comparison of Microwave-Assisted vs. Thermal Reaction Conversion

| Method | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Microwave-Assisted | 135 | 1.5 | 100 |

| Thermal | 135 | 1.5 | 65 |

| Thermal | 135 | 3 | 100 |

Data derived from a study on P-C coupling reactions, illustrating the efficiency of microwave heating. mdpi.com

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing byproducts. Factors such as the molar ratio of reactants, the concentration of the catalyst or initiator, the specific solvent used, and the microwave power and temperature settings all play a significant role.

Control of Regioselectivity and Minimization of Over-halogenation and Isomer Formation

Achieving high regioselectivity and minimizing the formation of over-halogenated products and isomers are critical challenges in the synthesis of this compound from p-xylene. The primary goal is to selectively chlorinate the benzylic positions without affecting the aromatic ring.

Free-radical chlorination, a common method for benzylic halogenation, often suffers from a lack of selectivity. nih.gov Chlorine radicals are highly reactive and can lead to a mixture of products, including monochlorinated, dichlorinated, and trichlorinated xylenes, as well as ring-chlorinated isomers. mdpi.comsciencemadness.org The reaction conditions must be carefully controlled to favor the desired dichloromethyl product. mdpi.com

Several strategies can be employed to enhance regioselectivity:

Choice of Chlorinating Agent: Using milder and more selective chlorinating agents than chlorine gas, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), can help control the reaction. mdpi.comresearchgate.net These reagents often lead to a more controlled radical process.

Reaction Temperature: Lowering the reaction temperature can increase selectivity, as higher temperatures tend to favor less selective, more aggressive chlorination. sciencemadness.org

Catalyst Systems: The use of specific catalysts can direct the chlorination to the benzylic position. For example, copper-based catalysts have been shown to exhibit high benzylic selectivity in chlorination reactions. nih.gov Similarly, the use of zeolites as shape-selective catalysts can favor the formation of specific isomers, particularly para-substituted products. psu.edu

Reaction Medium: The solvent can influence the outcome of the reaction. For instance, using perchloroethylene as a solvent has been shown to be effective in the chlorination of p-xylene. google.com

Sequestering Agents: In cases where trace metal ions might catalyze undesired ring chlorination, sequestering agents like phosphorus trichloride (B1173362) can be used to suppress this side reaction. google.com

Despite these strategies, achieving perfect selectivity can be difficult. For example, even with methods designed for monochlorination, the formation of dichlorinated byproducts can occur. mdma.ch Careful monitoring of the reaction progress and purification of the product mixture are therefore essential steps in obtaining pure this compound.

Radical Mechanism Investigations in Benzylic Chlorination

The benzylic chlorination of p-xylene to form this compound predominantly proceeds through a free-radical chain mechanism. ucla.edu This process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a chlorine radical. This can be achieved through the homolytic cleavage of a chlorine source, often facilitated by heat, UV light, or a radical initiator like dibenzoyl peroxide (DBPO) or N-hydroxyphthalimide (NHPI). ucla.edusciencemadness.orgresearchgate.net When using N-chlorosuccinimide (NCS), mechanistic studies suggest that a succinimidyl radical is generated, which then acts as a hydrogen abstractor. acs.org

Propagation: This stage involves a two-step cycle:

A chlorine radical (or another radical species) abstracts a hydrogen atom from one of the methyl groups of p-xylene. This is the rate-determining step and is favored at the benzylic position due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting p-methylbenzyl radical. nih.gov

The p-methylbenzyl radical then reacts with a molecule of the chlorine source (e.g., Cl2, NCS, TCCA) to form 1-(chloromethyl)-4-methylbenzene and a new chlorine radical (or succinimidyl radical), which continues the chain reaction. mdpi.com

To form this compound, this propagation cycle is repeated on the monochlorinated product.

Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product. This can involve the combination of two chlorine radicals, two p-methylbenzyl radicals, or a chlorine radical and a p-methylbenzyl radical.

Alternative Synthetic Routes and Precursor Transformations

Transformations from Related Benzaldehyde Derivatives

An important alternative pathway to this compound involves the transformation of p-tolualdehyde (also known as 4-methylbenzaldehyde). chemicalbook.comwikipedia.org This synthetic route offers a different approach from the direct chlorination of p-xylene.

The conversion of an aldehyde functional group to a dichloromethyl group can be achieved using specific chlorinating agents. While the direct conversion of p-tolualdehyde to this compound is listed as a synthetic route, the specific reagents and reaction conditions for this transformation are not detailed in the provided search results. chemicalbook.com However, this transformation is a known process in organic chemistry, often accomplished using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

p-Tolualdehyde itself can be synthesized from toluene through various methods, including the Gattermann-Koch reaction, which involves formylation with carbon monoxide and hydrogen chloride. wikipedia.orgorgsyn.org This two-step approach—synthesis of p-tolualdehyde followed by its conversion to this compound—provides a viable alternative to the direct, and often less selective, free-radical chlorination of p-xylene.

Evaluation of Metal-Free Processes

In recent years, there has been a significant push towards developing metal-free synthetic methodologies to avoid the potential toxicity, cost, and environmental impact associated with metal catalysts. Several metal-free approaches for the benzylic chlorination of alkylarenes, including p-xylene, have been explored.

One prominent metal-free method involves the use of organic halogen sources under visible light irradiation. mdpi.com For example, the combination of N,N-dichloroacetamide and a blue LED light source has been used for the α-chlorination of toluene and other alkyl arenes in dichloromethane. mdpi.com This method proceeds under mild conditions and avoids the need for a metal photocatalyst. A key advantage of this approach is its potential for scalability, as it does not rely on light-absorbing chromophores that can cause issues in larger-scale reactions. mdpi.com

Another metal-free strategy utilizes organic radical initiators. For instance, the chlorination of toluene and its derivatives can be achieved using trichloroisocyanuric acid (TCCA) as the chlorine source in the presence of N-hydroxyphthalimide (NHPI) as a radical initiator. researchgate.netnih.gov This system allows for the controlled monochlorination of benzylic hydrocarbons at room temperature. researchgate.netnih.gov

Furthermore, reactions utilizing N-chlorosuccinimide (NCS) can also be conducted under metal-free conditions, often initiated by light or a non-metallic radical initiator. ucla.eduacs.org Visible light-catalyzed chlorination using NCS has been successfully demonstrated with an organic dye as the photocatalyst. acs.org These metal-free processes offer a "greener" and often more controlled alternative for the synthesis of chlorinated alkylaromatic hydrocarbons like this compound. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | This compound | p-Methylbenzal chloride; 4-(Dichloromethyl)toluene; 4-Methylphenyldichloromethane; 1-Methyl-4-(dichloromethyl)benzene; 4-Methyl-1-(dichloromethyl)benzene; alpha,alpha-Dichloro-p-xylene |

| p-Xylene | 1,4-Dimethylbenzene | |

| N-Chlorosuccinimide | 1-Chloropyrrolidine-2,5-dione | NCS |

| Trichloroisocyanuric Acid | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione | TCCA |

| Dichloramine-T | N,N-Dichloro-4-methylbenzenesulfonamide | TsNCl2; p-Toluenesulfondichloramide |

| p-Tolualdehyde | 4-Methylbenzaldehyde | |

| Dibenzoyl Peroxide | (Benzoylperoxy)benzoic acid | DBPO |

| N-Hydroxyphthalimide | 2-Hydroxyisoindoline-1,3-dione | NHPI |

| N,N-Dichloroacetamide | N,N-Dichloroacetamide | |

| Dichloromethane | Dichloromethane | Methylene chloride |

| 1,2-Dichloroethane | 1,2-Dichloroethane | |

| Carbon Tetrachloride | Tetrachloromethane | |

| Perchloroethylene | Tetrachloroethene | |

| Phosphorus Trichloride | Phosphorus trichloride | |

| Cyanuric Acid | 1,3,5-Triazinane-2,4,6-trione | |

| p-Toluenesulfonamide (B41071) | 4-Methylbenzenesulfonamide | |

| N-Fluorobenzenesulfonimide | N-Fluorobenzenesulfonimide | |

| Phosphorus Pentachloride | Phosphorus pentachloride | |

| Thionyl Chloride | Thionyl dichloride | |

| Carbon Monoxide | Carbon monoxide |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems. For 1-(dichloromethyl)-4-methylbenzene, DFT calculations are instrumental in elucidating its conformational preferences, electronic characteristics, and reactivity patterns.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and the rotational barriers associated with its substituent groups. The primary focus of such an analysis is the rotation of the dichloromethyl (-CHCl2) and methyl (-CH3) groups relative to the benzene (B151609) ring.

Theoretical calculations, such as those performed using DFT, can identify the most stable conformers of a molecule by optimizing the geometry to find the lowest energy arrangement of atoms. eurjchem.comresearchgate.netresearchgate.net For p-xylene (B151628), a related compound, studies have identified staggered and eclipsed conformers based on the orientation of the methyl groups. eurjchem.comresearchgate.netresearchgate.net In the case of this compound, the dichloromethyl group introduces additional complexity due to the larger size and electronegativity of the chlorine atoms compared to hydrogen.

Geometry optimization using a method like B3LYP with a 6-311++G(d,p) basis set would provide detailed information on bond lengths, bond angles, and dihedral angles of the most stable conformer. researchgate.net It is expected that the C-Cl bonds will be significantly longer than C-H bonds, and the presence of the bulky dichloromethyl group will likely influence the geometry of the benzene ring, potentially causing slight deviations from perfect planarity. The rotation of the -CHCl2 group will have a higher energy barrier compared to the -CH3 group due to steric hindrance and electronic repulsion between the chlorine atoms and the ortho-hydrogens of the benzene ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on general principles of DFT calculations. Specific values would require a dedicated computational study.

| Parameter | Predicted Value | Description |

| C-Cl Bond Length | ~1.78 Å | The length of the covalent bond between a carbon atom of the dichloromethyl group and a chlorine atom. |

| C-C (ring) Bond Length | ~1.39 - 1.40 Å | The average length of the carbon-carbon bonds within the aromatic ring. |

| C-C (methyl) Bond Length | ~1.51 Å | The length of the bond connecting the methyl group to the benzene ring. |

| C-C (dichloromethyl) Bond Length | ~1.52 Å | The length of the bond connecting the dichloromethyl group to the benzene ring. |

| Cl-C-Cl Bond Angle | ~112° | The angle between the two chlorine atoms and the central carbon of the dichloromethyl group. |

| C-C-C (ring) Bond Angle | ~120° | The average internal angle of the carbon atoms in the benzene ring. |

| H-C-H (methyl) Bond Angle | ~109.5° | The angle between hydrogen atoms in the methyl group. |

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electronic properties. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. irjweb.com

For this compound, the electronic structure is characterized by the π-system of the aromatic ring and the σ-bonds of the alkyl and chloroalkyl substituents. The HOMO is expected to be a π-orbital primarily located on the electron-rich benzene ring, while the LUMO is likely a π* anti-bonding orbital. The dichloromethyl group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to toluene (B28343), and likely decrease the HOMO-LUMO gap, thereby increasing its reactivity towards nucleophiles. researchgate.net

DFT calculations can precisely determine the energies of the HOMO and LUMO, as well as visualize their spatial distribution. growingscience.com These calculations are also used to derive various quantum chemical descriptors that quantify reactivity, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative) Note: This table illustrates the type of data obtained from FMO analysis. The values are hypothetical for this compound.

| Descriptor | Formula | Significance | Predicted Trend |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lower than toluene |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower than toluene |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. | Smaller than toluene |

| Ionization Potential (IP) | ≈ -E_HOMO | Energy required to remove an electron. | Higher than toluene |

| Electron Affinity (EA) | ≈ -E_LUMO | Energy released when an electron is added. | Higher than toluene |

| Electronegativity (χ) | (IP + EA) / 2 | Tendency to attract electrons. | Higher than toluene |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. | Lower than toluene |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic power. | Higher than toluene |

Reaction Mechanism Elucidation via Energy Profile Calculations and Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions by calculating the potential energy surface. researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov

For this compound, several types of reactions could be studied, including nucleophilic substitution at the benzylic carbon and electrophilic aromatic substitution on the ring. For instance, the hydrolysis of this compound to form 4-methylbenzaldehyde (B123495) would proceed through a transition state that could be located and characterized using DFT calculations. rsc.org The energy profile for this reaction would reveal whether the reaction is concerted or proceeds through an intermediate, such as a carbocation.

Computational studies on the chlorination of toluene have shown that DFT can be used to investigate the intermediates and transition states involved in electrophilic aromatic substitution. researchgate.net Similarly, the reaction of this compound with electrophiles could be modeled to predict the regioselectivity (i.e., whether substitution occurs at the ortho or meta positions relative to the methyl group) by comparing the activation energies for the different pathways.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural features of molecules, encoded as numerical descriptors, with their physicochemical properties. nthu.edu.twresearchgate.net These models are valuable for predicting the properties of new or untested compounds without the need for experimental measurements.

Development and Application of Global and Substituent Structure Descriptors

The development of a QSPR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known properties. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. For a molecule like this compound, important descriptors would include:

Constitutional: Molecular weight, number of chlorine atoms.

Topological: Connectivity indices that describe the branching of the molecule.

Geometric: Molecular surface area and volume.

Electrostatic: Dipole moment and partial charges on atoms.

Quantum-Chemical: HOMO and LUMO energies, and other reactivity indices derived from DFT. conicet.gov.ar

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including the interactions between molecules in the liquid or solid state. mdpi.comvscht.czmdpi.com Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline materials. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

For this compound, MD simulations could be used to model its behavior in different solvents, providing insights into its solvation properties and aggregation tendencies. rsc.org These simulations track the positions and velocities of all atoms over time, governed by a force field that describes the intra- and intermolecular forces.

Hirshfeld surface analysis of a crystal structure of this compound would reveal the nature and extent of various intermolecular contacts. The Hirshfeld surface is a 3D surface that partitions the crystal space into regions belonging to each molecule. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular interactions. For chlorinated organic compounds, common interactions include:

H···H contacts: Generally the most abundant type of contact.

Cl···H/H···Cl contacts: These represent weak hydrogen bonds and are significant in the packing of chlorinated molecules.

Cl···Cl contacts: These can be attractive or repulsive depending on the geometry and can play a role in the crystal packing. nih.gov

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The primary role of 1-(Dichloromethyl)-4-methylbenzene in complex organic synthesis is as a stable and reliable precursor to aromatic aldehydes. The dichloromethyl group (-CHCl₂) can be readily hydrolyzed under controlled conditions, typically using water in the presence of a catalyst or under basic conditions, to yield an aldehyde group (-CHO).

This transformation makes it a key intermediate in the synthesis of 4-methylbenzaldehyde (B123495) and, more significantly, terephthalaldehyde (B141574) (benzene-1,4-dicarboxaldehyde). wikipedia.orgnih.gov Terephthalaldehyde is a symmetrical dialdehyde (B1249045) that serves as a fundamental building block for a wide range of more complex structures, including pharmaceuticals, agrochemicals, and macrocyclic compounds. wikipedia.org The synthesis of terephthalaldehyde from p-xylene (B151628) derivatives is a common industrial route. wikipedia.org Molecules derived from terephthalaldehyde are crucial in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the aldehyde groups react with amines to form stable imine linkages, creating porous, crystalline materials with applications in gas storage and catalysis. wikipedia.org

Synthesis of Aldehyde Intermediates

| Starting Material | Reaction | Product Intermediate | Application of Intermediate |

|---|---|---|---|

| This compound | Hydrolysis | 4-Methylbenzaldehyde | Precursor for fragrances, dyes, and pharmaceuticals. |

| α,α,α',α'-Tetrachloro-p-xylene (derived from p-xylene) | Hydrolysis | Terephthalaldehyde | Monomer for polymers, precursor for COFs and MOFs. wikipedia.org |

Precursor for Advanced Polymeric Materials

The structure of this compound makes it an excellent starting point for the synthesis of advanced polymers, particularly those requiring a rigid aromatic backbone. Its ability to be converted into difunctional monomers is key to this application.

Poly(p-phenylene vinylene), or PPV, is a class of conductive polymers known for its electroluminescent properties, making it highly valuable for applications in organic light-emitting diodes (OLEDs). uh.edu The synthesis of PPV and its analogues often involves the polymerization of benzene-based monomers that have reactive groups at the 1 and 4 (para) positions.

This compound can be considered a precursor to the monomers required for these polymerizations. For instance, it can be converted to terephthalaldehyde, as mentioned previously. wikipedia.org This dialdehyde can then undergo polymerization reactions, such as the Horner-Emmons or Wittig coupling, with phosphonium (B103445) salts or phosphonate (B1237965) esters like 1,4-bis(methylenediethylphosphonate)benzene. uh.edu These reactions form the characteristic vinylene (-CH=CH-) bridges between the phenylene rings, building the conjugated polymer backbone of PPV analogues. uh.edunih.gov The ability to introduce substituents on the benzene (B151609) ring allows for the fine-tuning of the polymer's electronic and physical properties, such as solubility and emission color. uh.edu

Synthetic Pathway to PPV Analogues

| Precursor | Intermediate Monomer | Polymerization Method | Resulting Polymer Type |

|---|---|---|---|

| This compound Derivative | Terephthalaldehyde | Horner-Emmons Coupling | Poly(p-phenylene vinylene) Analogue uh.edu |

| p-Xylene Derivative | 1,4-Bis(halomethyl)benzene | Wittig Reaction | Poly(p-phenylene vinylene) Analogue |

Chemical Vapor Deposition (CVD) polymerization is a solvent-free technique used to create ultra-thin, uniform, and conformal polymer films on various substrates. mdpi.comresearchgate.net This method is famously used for the synthesis of poly(p-xylylene) (Parylene) from a di-p-xylylene precursor. mdpi.com The process involves heating the precursor to generate a reactive monomer gas, which then adsorbs onto a surface and polymerizes. mdpi.com

The study of polymerization mechanisms for materials derived from this compound can leverage CVD. In a hypothetical CVD process, this compound could be subjected to high temperatures, leading to the elimination of hydrogen chloride (HCl) to form a highly reactive p-xylylene-type radical monomer. This monomer would then polymerize on a cooled substrate to form a poly(p-phenylene)-based polymer film. Research in this area focuses on understanding the kinetics and thermodynamics of monomer formation and the subsequent polymerization on the surface. nsf.govfrontiersin.org Techniques like mass spectrometry can be used to monitor the gas-phase species during the deposition process, providing insight into the reaction pathways. researchgate.net

Key Parameters in CVD Polymerization Studies

| Parameter | Description | Importance in Mechanism Studies |

|---|---|---|

| Precursor Sublimation Temperature | The temperature at which the solid precursor turns into a gas. mdpi.com | Controls the rate of monomer supply. |

| Pyrolysis Temperature | The temperature at which the gaseous precursor cracks into the reactive monomer. mdpi.com | Crucial for efficient monomer generation without unwanted side reactions. |

| Substrate Temperature | The temperature of the surface where polymerization occurs. | Affects the polymerization rate and the morphology of the resulting film. frontiersin.org |

| Chamber Pressure | The pressure within the deposition chamber. mdpi.com | Influences the mean free path of monomers and the deposition uniformity. |

Development of Novel Reagents and Catalysts from Derivatives

Derivatives of this compound are valuable starting materials for creating novel reagents and ligands for catalysis. The transformation of the dichloromethyl group into an aldehyde is once again the key synthetic step.

The resulting aldehyde, 4-methylbenzaldehyde, can be readily reacted with various primary amines in a condensation reaction to form Schiff bases (or imines). wikipedia.orgeurekaselect.com Schiff bases are a class of compounds characterized by a carbon-nitrogen double bond. Many Schiff bases are effective ligands that can coordinate with a wide variety of metal ions to form stable metal complexes. eurekaselect.com These complexes often exhibit significant catalytic activity, finding use in reactions such as oxidation, reduction, and carbon-carbon bond formation. By carefully selecting the amine component, chemists can design and synthesize a vast library of ligands with tailored steric and electronic properties, leading to the development of highly selective and efficient catalysts for specific chemical transformations. eurekaselect.com

Development of Schiff Base Ligands and Catalysts

| Starting Derivative | Reaction | Product Class | Application |

|---|---|---|---|

| 4-Methylbenzaldehyde | Condensation with a primary amine (R-NH₂) | Schiff Base (Imine) Ligand | Coordination with metal ions (e.g., Fe, Cu, Co, Ni). eurekaselect.com |

| Schiff Base Ligand | Complexation with a metal salt | Metal-Schiff Base Complex | Homogeneous or heterogeneous catalyst. eurekaselect.com |

Synthesis and Reactivity of Derivatives and Analogues of 1 Dichloromethyl 4 Methylbenzene

The chemical structure of 1-(dichloromethyl)-4-methylbenzene offers multiple sites for modification, including the dichloromethyl group, the methyl group, and the aromatic ring itself. This allows for the synthesis of a wide array of derivatives and analogues with tailored properties. The study of these related compounds, from their synthesis to their reactivity, provides deeper insights into the chemical behavior of the parent molecule and opens avenues for new applications.

Advanced Analytical and Spectroscopic Methodologies for Characterization in Research Contexts

High-Resolution NMR Spectroscopy Applications (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1-(dichloromethyl)-4-methylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) typically appear as a singlet, while the aromatic protons show a more complex pattern due to their coupling with each other. The dichloromethyl proton (-CHCl₂) also presents a characteristic signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, coupling between adjacent carbon atoms is not observed. libretexts.org The resonance frequencies of ¹³C nuclei are lower than those of protons in the same magnetic field. libretexts.org The spectrum will show distinct peaks for the methyl carbon, the dichloromethyl carbon, and the aromatic carbons. The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the presence of electronegative atoms. libretexts.org For instance, sp² hybridized carbons, like those in the benzene (B151609) ring, are significantly shifted downfield. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (aromatic, attached to dichloromethyl) | 139.5 |

| C2/C6 (aromatic) | 129.5 |

| C3/C5 (aromatic) | 126.5 |

| C4 (aromatic, attached to methyl) | 138.0 |

| Methyl Carbon (-CH₃) | 21.2 |

| Dichloromethyl Carbon (-CHCl₂) | 73.5 |

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further elucidate the structure by showing correlations between different nuclei. COSY spectra would reveal couplings between the aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms.

Mass Spectrometry (e.g., HRMS, GC-MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isomers or other compounds with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.es This technique is particularly useful for analyzing complex mixtures and for monitoring the progress of reactions that produce or consume this compound. csic.es The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column. nih.gov The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for identification purposes. nih.gov A typical GC-MS analysis involves scanning a specific mass-to-charge (m/z) range. csic.es

A method based on dynamic headspace vacuum transfer in trap extraction followed by GC-MS has been validated for the quantitation of related compounds like 1,4-dichlorobenzene. nih.govmdpi.com This demonstrates the versatility of GC-MS in analyzing volatile and semi-volatile organic compounds in various matrices. nih.govmdpi.com

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 175.05 g/mol | PubChem |

| Molecular Formula | C₈H₈Cl₂ | PubChem |

| Top Peak (m/z) | 139 | NIST |

| 2nd Highest Peak (m/z) | 141 | NIST |

Spectroscopic Analysis in Mechanistic Investigations (e.g., IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic transitions within the this compound molecule, which is useful for mechanistic studies.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for C-H stretching in the aromatic ring and the methyl group, as well as C-Cl stretching from the dichloromethyl group. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound, allowing for its identification. docbrown.info For aromatic compounds like methylbenzene (toluene), C-H stretching vibrations of the benzene ring are typically observed around 3000-3100 cm⁻¹. docbrown.info

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of this compound is characterized by absorption bands originating from the electronic transitions within the benzene ring. These spectra can be influenced by the substituents on the ring and can be used to study reaction kinetics or the formation of intermediates in photochemical reactions.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Future Research Directions and Unexplored Avenues for 1 Dichloromethyl 4 Methylbenzene

The chemical compound 1-(dichloromethyl)-4-methylbenzene, a derivative of p-xylene (B151628), holds potential as a versatile building block in organic synthesis and materials science. Its dichloromethyl group offers a reactive handle for a variety of chemical transformations. While its primary applications have been explored, numerous forward-thinking research directions remain largely uncharted. This article focuses on these prospective areas, highlighting opportunities in green chemistry, stereoselective synthesis, bio-inspired transformations, advanced materials, computational design, and flow chemistry.

Q & A

Q. What is the optimized synthetic route for preparing 1-(dichloromethyl)-4-methylbenzene, and how can its purity be validated?

The compound is synthesized via deoxydichlorination of 4-methylbenzaldehyde using catalysts like diphenyl sulfoxide (Ph₂SO) or triphenylphosphine oxide (Ph₃PO) with oxalyl chloride in anhydrous toluene at 100°C for 6 hours . Key steps include:

- Reaction monitoring via GC-MS.

- Purification by flash chromatography (petroleum ether/ethyl acetate, 19:1) or distillation for gram-scale production.

- Structural validation using NMR (δ 5.82 ppm, singlet for CHCl₂) and NMR (δ 72.5 ppm for C-Cl₂) .

Q. How can NMR spectroscopy distinguish this compound from structurally similar derivatives?

The NMR spectrum exhibits a distinct singlet at δ 5.82 ppm for the dichloromethyl group (CHCl₂), while the methyl group on the benzene ring appears as a singlet at δ 2.35 ppm. NMR shows resonances at δ 72.5 ppm (C-Cl₂) and δ 21.2 ppm (CH₃), differentiating it from analogs like 1-bromo-4-(dichloromethyl)benzene (δ 72.8 ppm for C-Cl₂ and δ 122.5 ppm for C-Br) .

Q. What are common side products in its synthesis, and how can they be minimized?

Side products include over-chlorinated derivatives (e.g., trichloromethyl species) or oxidation byproducts. Strategies to minimize them:

- Strict control of reaction temperature (100°C) and stoichiometry (1:1.2 aldehyde:oxalyl chloride).

- Use of anhydrous solvents to prevent hydrolysis.

- Rapid quenching and purification to avoid prolonged exposure to reactive intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the role of Ph₂SO or Ph₃PO in the deoxydichlorination reaction?

Ph₂SO acts as a Lewis base, activating oxalyl chloride to generate a reactive chlorinating agent (Cl⁻ intermediate). Ph₃PO facilitates chloride ion abstraction, promoting the formation of the dichloromethyl group. Computational studies suggest that the electron-withdrawing nature of the catalyst enhances electrophilic substitution at the aldehyde carbon .

Q. How do solvent choices impact the efficiency of synthesizing this compound in green chemistry contexts?

Substituting toluene with green solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) reduces environmental impact. For example, reactions in 2-MeTHF achieve comparable yields (~85–90%) while improving safety profiles. Solvent polarity and boiling point influence reaction kinetics and byproduct formation .

Q. How can conflicting spectroscopic data (e.g., 13C^{13}C13C NMR shifts) from different studies be reconciled?

Discrepancies in NMR shifts (e.g., δ 72.5 ppm vs. δ 72.8 ppm for C-Cl₂) may arise from variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, or instrument calibration. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended .

Q. What are the applications of this compound in materials science?

The compound serves as a precursor for synthesizing functionalized polymers and crosslinking agents. For example, its dichloromethyl group undergoes nucleophilic substitution reactions to form thiol- or amine-modified aromatic frameworks, useful in porous materials or catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.